

Remazol marine blue CAS number and molecular weight.

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An In-depth Technical Guide to Remazol Brilliant Blue R

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Remazol Brilliant Blue R (RBBR), a widely utilized anthraquinone dye in various scientific and industrial applications. This document outlines its chemical properties, details experimental protocols for its use in protein analysis and enzyme assays, and describes its enzymatic degradation pathway.

Core Chemical and Physical Data

Remazol Brilliant Blue R, also known as Reactive Blue 19, is a synthetic dye valued for its vibrant blue color and its utility as a molecular probe and staining agent in research.[1][2] Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	2580-78-1	[3][4][5][6][7]
Molecular Weight	626.54 g/mol	[3][4][5][6]
Molecular Formula	C22H16N2Na2O11S3	[3][4][5][6][7]
Appearance	Dark blue to black powder	[5][6]
Synonyms	Reactive Blue 19, C.I. 61200	[4]



Experimental Protocols

Remazol Brilliant Blue R's utility in the laboratory is diverse, ranging from protein visualization to enzyme kinetics. Below are detailed methodologies for its key applications.

Pre-staining of Proteins for Polyacrylamide Gel Electrophoresis (PAGE)

This protocol describes the use of Remazol Brilliant Blue R as a pre-stain for the direct visualization of protein bands during and after electrophoresis, offering a faster alternative to traditional post-staining methods like Coomassie Blue.[3][4]

Materials:

- Remazol Brilliant Blue R dye solution (0.16 mol/L in Tris-glycine buffer, pH 8.3)
- Protein sample (e.g., human serum)
- Tris-glycine buffer (pH 8.3)
- SDS-PAGE apparatus and reagents
- Microcentrifuge tubes

Procedure:

- Sample Preparation: Mix equal volumes of the protein sample and the Remazol Brilliant Blue
 R dye solution in a microcentrifuge tube.
- Incubation: Allow the mixture to incubate at room temperature for a "tagging period" of 2 hours.[3][4]
- Electrophoresis: Load 0.1 mL of the stained protein mixture onto a polyacrylamide gel.
- Running Conditions: Perform electrophoresis at a constant current of 2.5 mA per gel for approximately 2 hours.[3][4]



• Visualization: Protein bands can be visualized directly on the gel as they separate during the electrophoretic run.

Note: While this method provides rapid visualization, it has been observed that the pre-stained proteins may exhibit slower electrophoretic mobilities compared to unstained proteins.[3][4] However, proteins eluted from these bands retain their immunological reactivity.[3][4]

Enzyme Activity Assay: Laccase and Peroxidase

Remazol Brilliant Blue R serves as a common substrate for assaying the activity of oxidoreductive enzymes like laccase and peroxidase. The enzymatic degradation of the dye leads to a measurable decrease in its absorbance.

Materials:

- Remazol Brilliant Blue R stock solution
- Enzyme extract (e.g., crude extract from Pleurotus ostreatus)[5]
- Appropriate buffer solution (pH will vary depending on the optimal pH for the enzyme)
- UV-Vis Spectrophotometer

Procedure:

- Reaction Setup: In a cuvette, prepare a reaction mixture containing the buffer, a specific concentration of Remazol Brilliant Blue R, and the enzyme extract.
- Absorbance Measurement: Immediately measure the initial absorbance of the solution at the dye's maximum absorbance wavelength (λmax), which is approximately 592 nm.[5]
- Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
- Time-course Monitoring: At regular intervals, measure the absorbance of the reaction mixture at 592 nm to monitor the decolorization of the dye.
- Enzyme Activity Calculation: The rate of decrease in absorbance is proportional to the enzyme activity. One unit of decolorization activity can be defined as the amount of enzyme

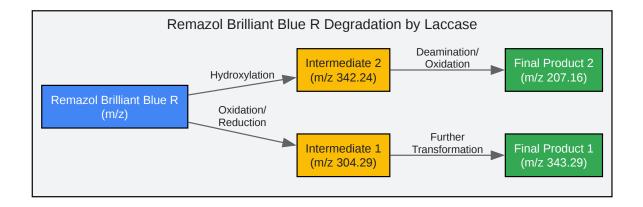


required to catalyze a specific reduction in absorbance per unit time (e.g., a 0.01 reduction in absorbance at 592 nm).[5]

Signaling and Degradation Pathways

The biodegradation of Remazol Brilliant Blue R, particularly by fungal laccases, has been a subject of significant research, driven by environmental concerns regarding textile industry effluents.[8][9] The enzymatic degradation involves a series of oxidation, reduction, hydroxylation, and deamination reactions that break down the complex dye molecule into smaller, less colored compounds.[8][10]

The following diagram illustrates a proposed pathway for the degradation of Remazol Brilliant Blue R by laccase from Trametes pubescens.[8][10]



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Caption: Proposed degradation pathway of Remazol Brilliant Blue R by laccase.

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